molecular formula C15H16N4O3 B5608829 1,3,7-trimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione

1,3,7-trimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5608829
M. Wt: 300.31 g/mol
InChI Key: ISJKVSCRSVDVLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, involves complex chemical reactions that aim to introduce specific functional groups into the purine backbone, enhancing its pharmacological activity (Chłoń-Rzepa et al., 2004). The methodology often includes steps like alkylation, amidation, and the use of various organic solvents and reagents to achieve the desired structural modifications.

Molecular Structure Analysis

The molecular structure of compounds related to "1,3,7-trimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione" has been studied through methods such as UV-Visible and infrared spectroscopy, elemental analysis, and magnetic susceptibility measurements. These techniques provide insights into the electronic configuration, bonding, and functional groups present in the molecule, indicating how these structural features contribute to its chemical behavior and biological activity (Shaker, 2011).

Chemical Reactions and Properties

The chemical reactions involving purine derivatives often include nucleophilic substitutions, cycloadditions, and rearrangements. These reactions are crucial for introducing various substituents that modify the compound's physical and chemical properties. For instance, triazolylpyrimido[1,2,3-cd]purine-8,10-diones synthesis involves 1,3-dipolar cycloadditions, showcasing the compound's reactivity towards forming ring systems and introducing nitrogen-containing groups (Šimo et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, provide insights into the compound's stability, formulation potential, and interaction with biological systems. Investigations into similar compounds have revealed layered crystal packing stabilized by hydrogen bonds and electrostatic interactions, which are significant for understanding the compound's solubility and bioavailability (Shukla et al., 2020).

Chemical Properties Analysis

The chemical properties of "this compound" and its analogs, including reactivity, pH stability, and interaction with biological targets, are critical for their potential application in various fields. Studies on purine derivatives have highlighted their interactions with enzymes and receptors, providing a foundation for exploring therapeutic applications (Mo et al., 2015).

properties

IUPAC Name

1,3,7-trimethyl-8-(2-methylphenoxy)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-9-7-5-6-8-10(9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJKVSCRSVDVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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